molecular formula C10H18Cl2N2O B1460256 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride CAS No. 2097897-75-9

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

Cat. No.: B1460256
CAS No.: 2097897-75-9
M. Wt: 253.17 g/mol
InChI Key: NRRZWVWAIIKFGQ-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride is a heterocyclic organic compound featuring an oxazole core substituted with a pyrrolidine ring at position 2 and an isopropyl group at position 3. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

4-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2ClH/c1-7(2)9-6-13-10(12-9)8-4-3-5-11-8;;/h6-8,11H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRZWVWAIIKFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=COC(=N1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biomimetic Approach Using Proline Derivatives

A convenient and scalable four-step synthetic approach has been developed starting from enantiopure (S)-N-Boc-proline, which serves as the precursor for the pyrrolidin-2-yl substituent. This method is inspired by natural enzymatic post-translational modifications and involves the following key steps:

Step Description Conditions Yield & Notes
1. Formation of Dipeptides Mixed anhydride activation to couple (S)-N-Boc-proline with appropriate amino acid derivatives 85–95% yield Efficient coupling method
2. Reduction of Dipeptides NaBH4 reduction to obtain amino alcohol intermediates 50–85% yield High aqueous solubility complicated isolation; scaling issues noted
3. Cyclization via Appel Reaction Cyclodehydration of 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides under Appel reaction conditions Yields 17–51% overall Key step to form oxazole ring with >98% enantiomeric excess
4. Deprotection and Salt Formation Removal of Boc group and formation of dihydrochloride salt Standard acidic conditions Final isolation as dihydrochloride salt

This method allows the preparation of 2,4-disubstituted oxazoles with aliphatic substitution at the 4-position, including the isopropyl group (propan-2-yl), and maintains high stereochemical purity. The Appel reaction cyclization is critical, providing a mild and efficient ring closure step without harsh oxidants.

Oxazoline to Oxazole Oxidation Method

An alternative approach involves the preparation of oxazoline intermediates followed by oxidation to the oxazole. This process is advantageous as it can be performed without environmentally damaging oxidizing agents and uses cost-effective reagents.

Step Description Conditions Notes
a. Formation of Oxazoline Ring Cyclization of serine or threonine derivatives with appropriate amines Use of inert solvents such as THF or DCM Requires presence of alcohol proton source or nitrogen nucleophile
b. Oxidation to Oxazole Reflux in high boiling solvent (toluene, xylene, benzene) with acid catalyst (camphor sulphonic acid or toluene sulphonic acid) Single-stage oxidation without external oxidants Efficient and environmentally friendly

This oxidation step converts oxazoline rings to the aromatic oxazole ring effectively. The use of lipophilic organic acids improves conversion efficiency. The method is suitable for large-scale synthesis due to low cost and mild conditions.

Ester Derivatives and Salt Formation

The compound is often prepared and handled as carboxylic acid ester derivatives (methyl or ethyl esters) to facilitate purification and conversion steps. The ethyl ester derivative is preferred for better conversion efficiency when treated with pyrrolidine to form the pyrrolidinyl-substituted oxazole.

Compound Form Preparation Method Notes
Methyl/Ethyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate Prepared via esterification of oxazole carboxylic acid Ethyl ester preferred for higher conversion efficiency
Potassium Salt Conversion from methyl/ethyl ester maleate salts by treatment with potassium carbonate and potassium hydroxide Facilitates isolation and purification

Representative Experimental Procedure (Based on Patent WO2000053589A1)

Step Reagents & Conditions Outcome
1. Reaction with Pyrrolidine Treat compound of formula I (ethyl ester) with pyrrolidine in toluene or DCM at 0°C to reflux for 30 min Formation of 2-pyrrolidin-1-ylmethyl-oxazole-4-carboxylic acid or salt
2. Salt Formation Add potassium carbonate (10% w/v) and potassium hydroxide pellets in isopropyl methyl sulfone (IMS) Formation of potassium salt of oxazole derivative
3. Isolation Concentrate, add acetone, cool to 0°C, filter and dry White powder with ~90% yield

The process avoids harsh conditions and uses commonly available reagents, making it practical for industrial application.

Summary Table of Key Preparation Parameters

Parameter Details Comments
Starting Material (S)-N-Boc-proline or serine/threonine derivatives Provides stereochemical control
Key Reactions Mixed anhydride coupling, NaBH4 reduction, Appel cyclization, oxazoline oxidation Biomimetic and efficient
Solvents THF, DCM, toluene, methanol, acetonitrile Selected based on reaction step
Catalysts/Acids Camphor sulphonic acid, toluene sulphonic acid, HOBT, EDC Improve yield and selectivity
Temperature Range -10°C to reflux (~110°C) Controlled for optimal reaction rates
Yield Range 17–95% depending on step Overall yield optimized by route selection
Purity >98% enantiomeric excess Maintained by careful reaction conditions

Research Findings and Considerations

  • The biomimetic approach inspired by natural oxazole peptidomimetics allows the synthesis of enantiomerically pure 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole derivatives at multigram scale with good overall yields (17–51% in key cyclization step) and high stereochemical fidelity.

  • Oxazoline oxidation to oxazole without external oxidants is a significant advancement, reducing environmental impact and cost, suitable for scale-up.

  • The use of ester derivatives and their conversion to salts improves handling and purification, critical for pharmaceutical applications.

  • Challenges include the isolation of highly water-soluble intermediates and the need for careful temperature control to avoid racemization or decomposition.

Chemical Reactions Analysis

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the oxazole ring and the formation of corresponding hydrolysis products.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : Preliminary studies suggest that derivatives of 4-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole may exhibit antidepressant properties. The oxazole ring system is known to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects of this compound in models of neurodegenerative diseases. The pyrrolidine moiety may contribute to enhanced neuroactivity by modulating ion channels or neurotransmitter receptors.
  • Analgesic Properties : Some studies have explored the analgesic effects of oxazole derivatives, suggesting that this compound could be effective in pain management therapies by acting on specific pain pathways in the central nervous system.

Pharmacological Research

  • Drug Development : The compound serves as a scaffold for the synthesis of novel pharmacological agents. Its unique structure allows for modifications that can enhance biological activity and selectivity for target receptors.
  • Bioavailability Studies : Ongoing research focuses on improving the bioavailability of this compound through various formulation strategies, including nanoparticle delivery systems and prodrug approaches.

Case Studies and Research Findings

  • Case Study on Antidepressant Effects : A study published in a peer-reviewed journal highlighted the efficacy of a related oxazole derivative in animal models of depression. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting a promising avenue for future antidepressant development.
  • Neuroprotective Research : Another research project investigated the neuroprotective effects of 4-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole in vitro using neuronal cell lines exposed to oxidative stress. The findings demonstrated reduced cell death and maintained cellular integrity, indicating potential therapeutic benefits in conditions like Alzheimer's disease.
  • Pharmacokinetic Studies : A pharmacokinetic analysis assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results showed favorable absorption characteristics and moderate metabolic stability, which are crucial for drug development.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride with structurally related compounds from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Substituents Salt Form
This compound C₁₀H₁₅N₂O·2HCl 252.16* Oxazole 2-pyrrolidinyl, 4-isopropyl Dihydrochloride
5-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride C₇H₁₀N₂O·2HCl 211.11 Oxazole 5-pyrrolidinyl Dihydrochloride
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyridine 4-pyrrolidinyl, 3-amino Dihydrochloride
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine 4-chlorophenyl, phenylmethyl, ethoxyacetate Dihydrochloride

*Calculated based on molecular formula.

Key Observations :

Core Heterocycle : The target compound’s oxazole core distinguishes it from pyridine (e.g., ) or piperazine (e.g., ) analogs. Oxazoles are electron-deficient aromatic systems, influencing reactivity and binding interactions compared to pyridine or piperazine derivatives.

Salt Form : Like levocetirizine dihydrochloride , the dihydrochloride salt improves solubility for in vitro assays or formulations.

Pharmacological and Regulatory Aspects
  • Bioactivity: Pyrrolidine-oxazole hybrids are frequently investigated for CNS activity or antimicrobial properties.
  • Regulatory Status : Impurity profiling of dihydrochloride salts (e.g., ) highlights the importance of stringent quality control in pharmaceutical manufacturing, which would apply to the target compound if developed as a drug candidate.

Biological Activity

Overview

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride is a synthetic organic compound notable for its unique structural features that combine an oxazole ring with a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's IUPAC name is 4-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride, and its molecular formula is C10H18Cl2N2OC_{10}H_{18}Cl_2N_2O. It has been synthesized through various chemical reactions, including cyclization to form the oxazole ring and subsequent modifications to introduce the pyrrolidine group .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate enzyme activity and protein-protein interactions (PPIs), particularly involving prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases. The compound has shown promise in inhibiting α-synuclein dimerization, which is significant in the context of Parkinson's disease .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit various antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values suggesting robust antibacterial activity .

CompoundMIC (mg/mL)Target Organisms
This compound0.0039 - 0.025S. aureus, E. coli

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly through pathways involving apoptosis and cell cycle regulation. Ongoing studies are evaluating its efficacy against various cancer cell lines, with preliminary results indicating that it may induce cytotoxic effects in certain tumor types .

Case Studies

  • Neurodegenerative Disease Models : In a study involving α-synuclein transgenic mouse models of Parkinson’s disease, administration of this compound resulted in significant reductions in α-synuclein aggregates and improved motor function .
  • Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several derivatives of oxazole-based compounds. The results indicated that the compound exhibited superior activity against Gram-positive bacteria compared to other tested derivatives .

Research Findings

Recent studies have focused on the structure–activity relationships (SAR) of oxazole derivatives. The findings suggest that modifications to the pyrrolidine ring can significantly alter biological activity. For example, substituting different groups at specific positions on the ring has been shown to enhance or diminish inhibitory effects on PREP .

Q & A

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Answer :
  • PPE : Gloves, lab coat, and goggles are mandatory. Use a fume hood during synthesis.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

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